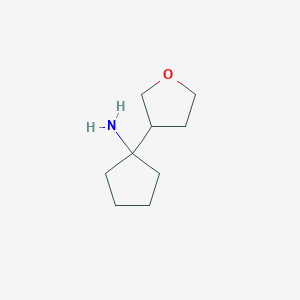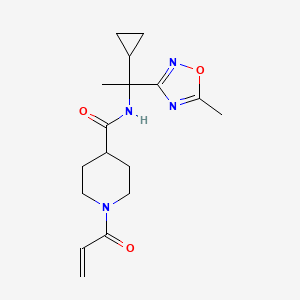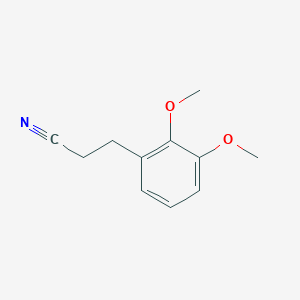
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is a chemical compound with the molecular formula C9H10F3NO·HCl. It is known for its unique structural features, which include a trifluoromethyl group and a methoxy group attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride typically involves the reaction of 2,2,2-trifluoro-1-methoxyethanol with aniline in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biochemical assays and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-methoxyethanol: Shares the trifluoromethyl and methoxy groups but lacks the aniline ring.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains a trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is unique due to its combination of a trifluoromethyl group, methoxy group, and aniline ring. This combination imparts distinctive chemical properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H11ClF3NO |
|---|---|
Poids moléculaire |
241.64 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoro-1-methoxyethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13;/h2-5,8H,13H2,1H3;1H |
Clé InChI |
KTFUZGFWRGRZSF-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=C1N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


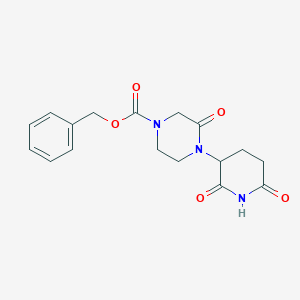
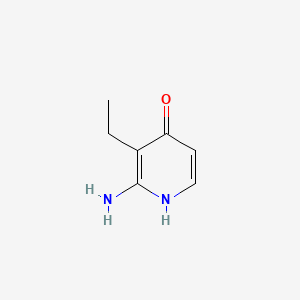
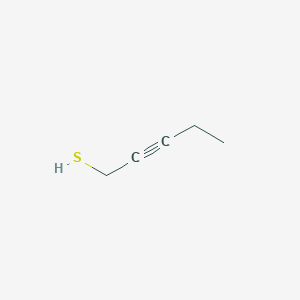
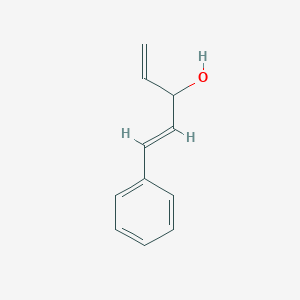
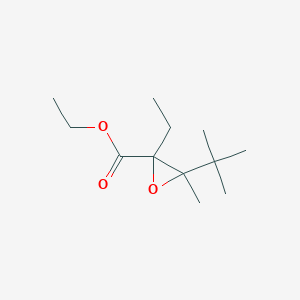

![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
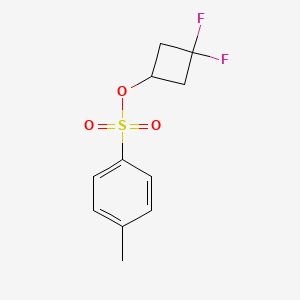

![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
